4-Amino-3-fluorophenol hydrochloride

描述

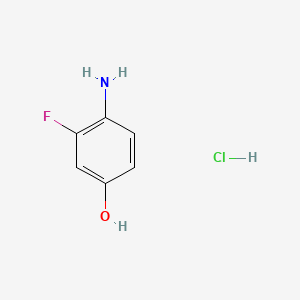

4-Amino-3-fluorophenol hydrochloride is an organic compound with the molecular formula C6H7ClFNO. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a fluorine atom at the third position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-fluorophenol hydrochloride typically involves the reduction of 4-nitro-3-fluorophenol. One common method includes the use of o-fluoronitrobenzene as a starting material. The reduction is carried out in an acidic aqueous solution containing organic solvents, using platinum-carbon or palladium-charcoal as catalysts under hydrogen pressure . The reaction conditions include a temperature range of 60-120°C and a pressure of 0.3-0.6 MPa, with an optimal reaction time of 4-6 hours .

Industrial Production Methods: For industrial production, the process is scaled up to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and optimized catalyst loading can enhance the yield and purity of the product. The reaction is monitored and controlled to maintain consistent quality.

化学反应分析

Types of Reactions: 4-Amino-3-fluorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts like platinum-carbon or palladium-charcoal are used in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: 4-Amino-3-fluorophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

科学研究应用

Synthesis Method Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Catalytic Hydrogenation | Para-nitrophenol in water/ethanol under pressure (0.2-0.5 MPa) at 70-90°C |

| 2 | Sulfonation | Reaction in concentrated sulfuric acid at 10-30°C |

| 3 | Fluorination | Use of xenon difluoride under controlled conditions |

This method not only improves yield but also enhances safety and efficiency for large-scale production .

Pharmaceutical Applications

4-Amino-3-fluorophenol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure contributes to enhanced biological activity and metabolic stability, making it a valuable component in drug development.

Case Studies

- Antibacterial Agents : The compound has been utilized in synthesizing antibacterial agents where its fluorine atom plays a critical role in increasing potency against bacterial strains.

- Hair Dyes : As an intermediate in hair dye formulations, it provides stability and color retention properties due to its unique chemical structure .

Agrochemical Applications

In agriculture, this compound is recognized for its use as a pesticide active substance. Its fluorinated nature enhances the efficacy of agrochemicals by improving their lipophilicity, leading to better absorption and effectiveness against pests.

Notable Agrochemical Products

- Fluorinated Insecticides : The compound is integral in developing insecticides that exhibit higher activity levels compared to non-fluorinated versions.

- Herbicides : It acts as an intermediate in the synthesis of herbicides that target specific weed species while minimizing harm to crops .

Research has indicated that 4-amino-3-fluorophenol exhibits significant biological activities, including antifungal properties. For instance, studies have shown its effectiveness against Fusarium oxysporum, a common plant pathogen, highlighting its potential as a biocontrol agent in agriculture .

Environmental Considerations

While the applications of this compound are promising, it is essential to consider the environmental impact of fluorinated compounds. The introduction of fluorine can alter the physicochemical properties of active ingredients, which may lead to concerns regarding persistence and toxicity in the environment .

作用机制

The mechanism of action of 4-amino-3-fluorophenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

4-Amino-3-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

4-Amino-3-bromophenol: Similar structure but with a bromine atom instead of fluorine.

4-Amino-3-iodophenol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 4-Amino-3-fluorophenol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various applications .

生物活性

4-Amino-3-fluorophenol hydrochloride is a compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features, including an amino group and a fluorine atom, contribute to its interaction with biological systems, making it a subject of interest in medicinal chemistry and agricultural applications.

This compound has the molecular formula C6H6ClFNO and a molecular weight of approximately 177.57 g/mol. The presence of the fluorine atom enhances its lipophilicity, which facilitates membrane permeability and biological activity.

The mechanism of action of this compound involves several biochemical pathways:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with proteins and enzymes.

- Lipophilicity : The fluorine atom increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

- Biochemical Modulation : These interactions can modulate various biochemical pathways, leading to therapeutic effects or biological activity against pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For example:

- Fungal Inhibition : In vitro studies have demonstrated that derivatives of 4-amino-3-fluorophenol exhibit inhibitory effects against Fusarium oxysporum, a common fungal pathogen. The compound showed an IC50 value indicating effective antifungal activity, making it a candidate for developing antifungal agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : Research indicates that fluorinated compounds similar to 4-amino-3-fluorophenol can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). These studies suggest that the presence of fluorine is crucial for enhancing antitumor activity .

Case Studies and Research Findings

Synthesis and Industrial Applications

This compound serves as a precursor in synthesizing various biologically active compounds, including:

- Pharmaceuticals : Used in developing drugs targeting specific diseases due to its biological activity.

- Agrochemicals : Acts as an active ingredient in pesticides and herbicides due to its effectiveness against various pests .

Comparison with Related Compounds

The biological activity of 4-amino-3-fluorophenol can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Amino-3-chlorophenol | Cl instead of F | Moderate antimicrobial activity |

| 4-Amino-3-bromophenol | Br instead of F | Lower efficacy compared to fluorinated analogs |

| 4-Amino-3-iodophenol | I instead of F | Generally less active than fluorinated derivatives |

属性

IUPAC Name |

4-amino-3-fluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNOVSISSBLYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661200 | |

| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18266-53-0 | |

| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。